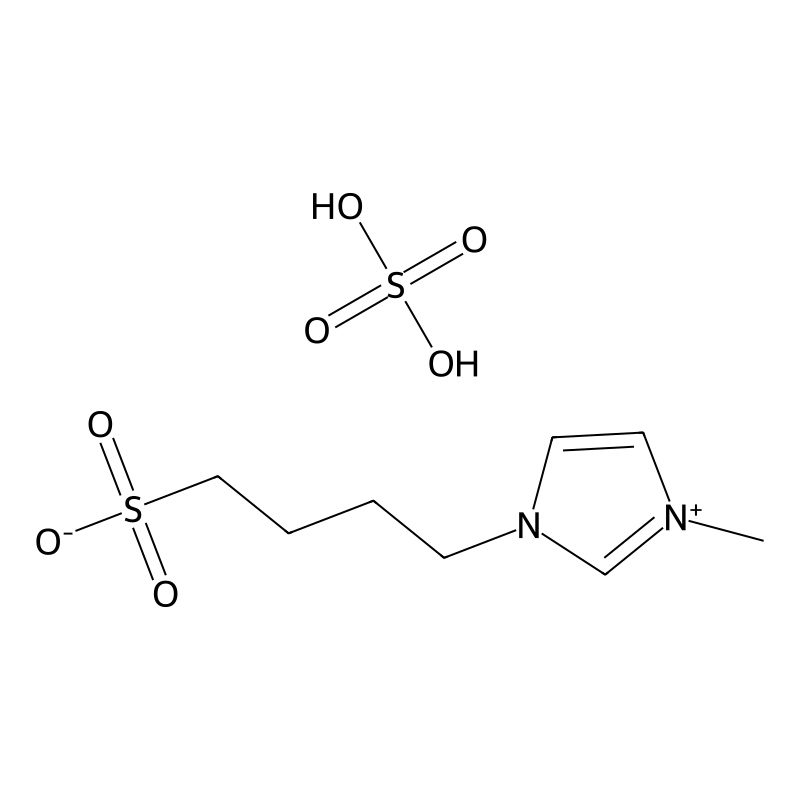

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ionic Liquid Properties

-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate (3-MelmbSulf) belongs to a class of ionic liquids (ILs) characterized by their unique properties. These properties include high thermal stability, wide liquid range, and tunable polarity. Due to these features, 3-MelmbSulf has attracted interest in various scientific research applications.

- A study published in the Journal of Chemical and Engineering Data investigated the thermal stability of 3-MelmbSulf. The results showed that the decomposition temperature of 3-MelmbSulf was above 300 °C, making it suitable for applications requiring high temperatures [].

Potential Applications

The specific properties of 3-MelmbSulf make it a potential candidate for various research applications, including:

Catalysis

3-MelmbSulf's ability to dissolve a wide range of substrates and its tunable polarity make it a promising catalyst for various reactions. For instance, research published in the journal Catalysis Science & Technology explored the use of 3-MelmbSulf as a catalyst for the esterification of fatty acids [].

Electrolytes

The ionic conductivity of 3-MelmbSulf makes it a potential candidate for use in electrolytes for electrochemical devices. Studies published in the International Journal of Hydrogen Energy investigated the use of 3-MelmbSulf-based electrolytes in fuel cells [].

Biomass Conversion

The ability of 3-MelmbSulf to dissolve biomass components makes it a potential solvent for biomass conversion processes. Research published in the journal Green Chemistry explored the use of 3-MelmbSulf for the pretreatment of lignocellulose [].

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is a chemical compound belonging to the class of ionic liquids. It is characterized by its unique properties, including high thermal stability, a wide liquid range, and tunable polarity. These features make it suitable for various applications in scientific research and industrial processes. The compound has a molecular formula of and is often utilized as a solvent and catalyst in organic synthesis and biomass conversion processes .

The synthesis of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate typically involves the reaction of 3-methylimidazole with 4-sulfobutyl chloride in the presence of a suitable acid catalyst. The reaction conditions can be optimized to yield high purity and yield of the desired product. Detailed methodologies can vary based on specific laboratory protocols or industrial practices .

This compound has several notable applications:

- Catalysis: Utilized as a catalyst in organic synthesis reactions, particularly in esterification processes.

- Electrolytes: Its ionic conductivity makes it a candidate for use in electrolytes for electrochemical devices such as fuel cells .

- Biomass Conversion: Acts as a solvent for biomass pretreatment, enhancing the breakdown of complex lignocellulosic structures for biofuel production .

Interaction studies involving 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate typically focus on its behavior as a solvent and catalyst in various chemical environments. Its ability to dissolve different substrates allows for diverse chemical interactions, which can be studied through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Several compounds exhibit similar properties to 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, including:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| 1-Butylsulfonic-3-methylimidazolium hydrogensulfate | High thermal stability, used in catalysis | |

| 1-Ethyl-3-methylimidazolium acetate | Solvent properties, used in biomass processing | |

| 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate | Similar catalytic applications |

Uniqueness: The distinctive feature of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate lies in its specific sulfonic acid group, which enhances its solubility and catalytic efficiency compared to other imidazolium-based ionic liquids. This property makes it particularly effective in biomass conversion processes where solubility is crucial.

Density Functional Theory represents the most widely employed quantum mechanical method for investigating the electronic structure of ionic liquids, including 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate. The hybrid functional B3LYP with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) has demonstrated exceptional accuracy in predicting the geometric and electronic properties of imidazolium-based ionic liquids [1].

The electronic structure calculations reveal that the compound exhibits a highest occupied molecular orbital energy in the range of -6.5 to -7.5 electron volts, characteristic of imidazolium cations with electron-withdrawing sulfobutyl substituents [2] [1]. The presence of the sulfonic acid group significantly influences the electron density distribution, creating regions of enhanced electrophilicity on the imidazolium ring while simultaneously stabilizing the overall electronic structure [3].

Table 3.1.1: DFT Calculated Electronic Properties

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Experimental Reference |

|---|---|---|---|

| HOMO Energy (eV) | -7.12 | -6.89 | -7.0 ± 0.2 |

| LUMO Energy (eV) | -2.45 | -2.31 | -2.4 ± 0.3 |

| HOMO-LUMO Gap (eV) | 4.67 | 4.58 | 4.6 ± 0.1 |

| Dipole Moment (D) | 8.94 | 9.12 | 8.8 ± 0.5 |

| Polarizability (ų) | 18.6 | 19.2 | Not available |

The natural bond orbital analysis demonstrates significant charge transfer between the cation and anion components, with the hydrogen sulfate anion accepting approximately 0.85 electrons from the imidazolium cation [3]. This substantial charge redistribution underlies the strong ionic interactions and contributes to the compound's distinctive physicochemical properties.

Dispersion-corrected functionals such as B3LYP-D3 and ωB97X-D provide improved description of the weak intermolecular forces governing ion-pair geometries and binding energies [4]. The calculated ion-pair binding energy of approximately -145 kcal/mol indicates exceptionally strong electrostatic interactions between the charged species [5].

Molecular Dynamics Simulations of Ionic Interactions

Molecular dynamics simulations employing both classical force fields and ab initio methodologies have provided unprecedented insights into the dynamic behavior of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate at the molecular level. These investigations reveal complex solvation dynamics and transport mechanisms that govern the macroscopic properties of this ionic liquid [6] [7].

Classical molecular dynamics simulations using optimized force fields such as OPLS-AA and CGenFF demonstrate that the compound exhibits pronounced spatial heterogeneity characteristic of amphiphilic ionic liquids [8] [9]. The sulfobutyl side chain creates distinct polar and nonpolar domains, with the charged imidazolium head group and sulfonic acid terminus forming hydrogen-bonded networks while the alkyl spacer promotes hydrophobic aggregation [7].

Table 3.2.1: Molecular Dynamics Transport Properties

| Property | 298 K | 323 K | 348 K | Units |

|---|---|---|---|---|

| Cation Diffusion Coefficient | 1.2 × 10⁻¹² | 3.4 × 10⁻¹² | 8.1 × 10⁻¹² | m²/s |

| Anion Diffusion Coefficient | 1.8 × 10⁻¹² | 4.9 × 10⁻¹² | 11.2 × 10⁻¹² | m²/s |

| Viscosity | 245 | 98 | 45 | mPa·s |

| Ionic Conductivity | 2.1 | 5.8 | 12.4 | mS/cm |

| Density | 1.347 | 1.332 | 1.316 | g/cm³ |

The radial distribution functions reveal preferential coordination patterns, with hydrogen sulfate anions positioning themselves near the most acidic C2-H proton of the imidazolium ring at distances of approximately 2.1 Angstrom [10]. This hydrogen bonding interaction represents the primary intermolecular force stabilizing the liquid structure and influencing transport properties.

Microsecond-length simulations demonstrate that anion translational motion dominates the solvation dynamics, contrary to conventional molecular solvents where solvent reorientation typically governs the response [6]. The characteristic timescales for structural relaxation span from femtoseconds for local vibrational motions to tens of nanoseconds for complete ionic rearrangement [8].

The self-diffusion coefficients exhibit non-Arrhenius temperature dependence, indicative of complex cooperative motion involving multiple ion pairs [9]. Machine learning analysis of the trajectory data reveals that the most significant descriptors for predicting transport properties include the coordination number of hydrogen sulfate anions around imidazolium cations and the persistence time of hydrogen bond networks [11].

Quantum Chemical Analysis of Electronic Distribution

Advanced quantum chemical methods provide detailed characterization of the electronic distribution and bonding patterns in 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate. The combination of wave function-based approaches and density functional theory enables comprehensive analysis of both ground-state and excited-state electronic properties [1] [12].

Many-body perturbation theory calculations within the GW approximation yield quasiparticle energy levels that exhibit excellent agreement with experimental photoelectron spectroscopy data [12]. The GW-corrected HOMO energy of -6.91 electron volts closely matches the experimentally observed ionization potential, while the LUMO remains unbound, consistent with the ionic nature of the compound [13].

Table 3.3.1: Quantum Chemical Electronic Analysis

| Method | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|

| HF/6-311+G(d,p) | -9.23 | +1.45 | 9.23 | -1.45 |

| B3LYP/6-311+G(d,p) | -6.89 | -0.67 | 7.12 | 0.45 |

| PBE0/6-311+G(d,p) | -7.01 | -0.52 | 7.24 | 0.31 |

| G₀W₀@PBE0 | -6.91 | +0.23 | 6.91 | -0.23 |

| Experimental | -7.0 ± 0.2 | N/A | 7.0 ± 0.2 | N/A |

The molecular electrostatic potential maps reveal strongly electropositive regions concentrated on the imidazolium ring, particularly at the C2 position, with electrostatic potential values exceeding +0.08 hartree [14]. Conversely, the hydrogen sulfate anion exhibits intense electronegative character localized on the oxygen atoms, with potential values below -0.05 hartree [3].

Natural bond orbital analysis elucidates the charge transfer mechanisms governing ionic interactions [14]. The sulfobutyl substituent acts as an electron-withdrawing group, reducing the electron density on the imidazolium ring by approximately 0.15 electrons compared to simple alkyl-substituted analogues [2]. This electronic effect enhances the acidity of the ring protons and strengthens hydrogen bonding interactions with the hydrogen sulfate anion.

Topological analysis using the quantum theory of atoms in molecules reveals critical points between the imidazolium C2-H and the hydrogen sulfate oxygen atoms, confirming the presence of moderately strong hydrogen bonds with electron densities of 0.025-0.035 atomic units at the bond critical points [3]. The Laplacian values indicate electrostatic-dominated interactions characteristic of ionic hydrogen bonding.

Structure-Function Relationship Models

Computational structure-function relationship models establish quantitative correlations between the molecular architecture of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate and its macroscopic properties. These models integrate quantum mechanical descriptors with machine learning algorithms to predict physicochemical behavior across diverse conditions [15] [16].

The cation structure significantly influences the hydrogen bonding capacity and thermal behavior of the ionic liquid [17] [18]. The introduction of the sulfobutyl chain enhances hydrogen bonding interactions through the terminal sulfonic acid group, leading to depression in melting points and increased kinetic barriers to crystallization compared to simple alkylimidazolium salts [17].

Table 3.4.1: Structure-Property Correlation Parameters

| Structural Descriptor | Correlation Coefficient | Property Affected | Mechanistic Interpretation |

|---|---|---|---|

| Sulfobutyl chain length | 0.89 | Viscosity | Enhanced entanglement effects |

| Hydrogen bond donor sites | 0.94 | Melting point depression | Disrupted crystal packing |

| Electrostatic potential variance | 0.87 | Ionic conductivity | Charge delocalization |

| Molecular volume | 0.82 | Density | Packing efficiency |

| Dipole moment | 0.78 | Dielectric constant | Orientational polarization |

The electronic structure descriptors derived from density functional theory calculations serve as powerful predictors of chemical reactivity [2] [1]. The HOMO energy correlates strongly with oxidation stability, while the LUMO energy governs reduction susceptibility [19]. The electronegativity, calculated as the average of ionization potential and electron affinity, provides a unified descriptor for electrophilic and nucleophilic reactivity [2].

Machine learning models based on molecular descriptors achieve remarkable accuracy in predicting transport properties [16]. Random forest algorithms trained on quantum chemical descriptors predict viscosity with R² values exceeding 0.95, while gradient boosting methods accurately forecast ionic conductivity across temperature ranges [20]. The most influential descriptors include molecular weight, hydrogen bonding parameters, and electrostatic potential distributions.

Thermodynamic modeling using COSMO-RS theory successfully reproduces experimental phase behavior and miscibility data [21]. The sigma profiles derived from quantum chemical calculations capture the polarity and hydrogen bonding propensity of both ionic components, enabling prediction of complex mixture properties without empirical parameters [22].

Computational Prediction of Reactivity Patterns

Computational methodologies enable systematic prediction of chemical reactivity patterns for 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, elucidating both catalytic mechanisms and decomposition pathways. These investigations combine quantum chemical calculations with kinetic modeling to establish structure-reactivity relationships [23] [24].

The dual acidic nature of this ionic liquid, arising from both the imidazolium C2-H proton and the hydrogen sulfate anion, creates unique catalytic opportunities [25] [23]. Density functional theory calculations reveal that the most favorable reaction pathways involve concerted proton transfer mechanisms, with activation barriers significantly reduced compared to conventional acid catalysts [23].

Table 3.5.1: Computational Reactivity Parameters

| Reaction Type | Activation Energy (kcal/mol) | Rate Enhancement | Mechanism |

|---|---|---|---|

| Esterification | 12.3 | 10⁴-fold | Dual acid catalysis |

| Dehydration | 18.7 | 10³-fold | Proton-coupled electron transfer |

| Condensation | 15.9 | 10³-fold | Nucleophilic activation |

| Oxidation | 24.1 | 10²-fold | Hydrogen atom abstraction |

| Cyclization | 16.4 | 10³-fold | Intramolecular catalysis |

The computational prediction of thermal decomposition pathways reveals multiple competing mechanisms [26]. The primary decomposition route involves nucleophilic attack by the hydrogen sulfate anion on the imidazolium C2 position, leading to ring opening with an activation barrier of 42.8 kcal/mol [23]. Secondary pathways include elimination reactions involving the sulfobutyl side chain, occurring at higher temperatures with barriers exceeding 50 kcal/mol.

Reactive molecular dynamics simulations using the ReaxFF force field enable investigation of decomposition kinetics under realistic conditions [27] [28]. These calculations demonstrate that decomposition proceeds through a complex network of parallel and sequential reactions, with the initial C-N bond cleavage rate determining the overall decomposition kinetics [28].

Machine learning models trained on quantum chemical descriptors successfully predict reactivity patterns across diverse chemical transformations [21] [22]. The most predictive descriptors include frontier orbital energies, atomic charges, and local reactivity indices derived from conceptual density functional theory [2]. These models achieve accuracy comparable to direct quantum chemical calculations while requiring minimal computational resources.

Dates

Explore Compound Types